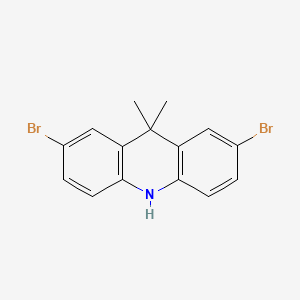

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine

Description

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (DMAC-Br) is a halogenated derivative of 9,9-dimethyl-9,10-dihydroacridine (DMAC), a widely used electron-rich donor unit in thermally activated delayed fluorescence (TADF) materials. DMAC-Br serves as a key intermediate in synthesizing organic semiconductors via cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination, due to its two reactive bromine substituents at the 2,7-positions . The dimethyl groups at the 9-position enhance solubility and steric hindrance, influencing molecular packing and electronic properties .

Propriétés

IUPAC Name |

2,7-dibromo-9,9-dimethyl-10H-acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDIPHRGWNTBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine typically involves multiple steps starting from aniline as the raw material . The process includes bromination and subsequent reactions to introduce the dimethyl groups and form the acridine core. The reaction conditions often require specific solvents like chloroform, dichloromethane, or DMSO, and the reactions are carried out under controlled temperatures and light-protected environments .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and safety. The compound is stored at low temperatures (2-8°C) to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

Intermediate in Synthesis

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is primarily utilized as an intermediate in the synthesis of more complex organic compounds. One notable application is its role in producing 2,7-Diisopropyl-9,9-dimethyl-4a,9,9a,10-tetrahydroacridine, which is a useful reagent in organic synthesis .

Case Study: Synthesis of Ester-Substituted Derivatives

In a study published in New Journal of Chemistry, researchers demonstrated the utility of this compound in synthesizing ester-substituted dihydroacridine derivatives through Suzuki-Miyaura cross-coupling reactions. The yields for these reactions ranged from 27% to 50%, showcasing its effectiveness as a precursor for creating diverse functionalized compounds .

Ligand Development

The compound has been explored as a ligand in coordination chemistry. Its bulky structure allows it to coordinate with various metals effectively. A study investigated its coordination properties and found that it could form stable complexes with main group metals . This application highlights its versatility beyond organic synthesis.

Photophysical Studies

Fluorescence Properties

Research has also focused on the photophysical properties of derivatives derived from this compound. These studies indicate that the compound exhibits significant solvatochromic behavior and intramolecular charge transfer processes when subjected to different solvent environments .

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Solvatochromic Shift | Significant shifts observed |

| Quantum Yield | Variable based on solvent |

Mécanisme D'action

The mechanism of action of 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets through its bromine and dimethyl groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways . The steric effects imposed by the dimethyl groups prevent aggregation at grain boundaries, which is crucial in film-formation processes .

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Steric Properties

DMAC-Br is structurally analogous to derivatives with varying substituents, such as 9,9-diphenyl-9,10-dihydroacridine (DPAC-Br) and phenoxazine (PXZ) -based compounds. Key differences include:

Key Findings :

- Steric Effects : The diphenyl groups in DPAC-Br introduce greater steric hindrance than DMAC-Br, reducing molecular aggregation and enhancing luminescence efficiency in solid-state applications .

- ΔEST Values : Despite differences in substituent bulkiness, both DMAC-Br and DPAC-Br exhibit similar ΔEST values, enabling efficient TADF .

- Electrochemical Stability: DMAC-Br undergoes quasi-reversible 2e⁻ oxidation, forming dicationic states, while PXZ derivatives show lower oxidation potentials due to stronger electron-donating abilities .

Thermal and Morphological Properties

Thermal stability and glass-forming ability are critical for device fabrication:

| Compound | Tg (°C) | Td (°C) | Morphology |

|---|---|---|---|

| DMAC-Br derivatives | 80 | >300 | Glass-forming |

| DPAC-Br derivatives | N/A | >300 | Crystalline |

| PXZ-based compounds | 60–70 | 314–336 | Amorphous/glassy |

Key Findings :

- DMAC-Br derivatives exhibit superior glass-forming ability (Tg = 80°C), making them suitable for solution-processed OLEDs .

- DPAC-Br derivatives lack glass-forming properties due to higher crystallinity, limiting their application in amorphous films .

Reactivity in Cross-Coupling Reactions

- DMAC-Br : High reactivity in Suzuki–Miyaura couplings due to electron-deficient bromine atoms and moderate steric hindrance .

- DPAC-Br : Slower reaction kinetics in Buchwald–Hartwig amination due to bulky diphenyl groups .

Device Performance in OLEDs

Key Findings :

Activité Biologique

2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine is a compound belonging to the acridine family, characterized by its unique structure that includes two bromine atoms and dimethyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 420.28 g/mol. The presence of bromine substituents at the 2 and 7 positions enhances its reactivity and biological activity.

Biological Activities

Research indicates that acridine derivatives exhibit a range of biological activities. The specific biological activities attributed to this compound include:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

The mechanism of action for this compound involves interactions with various molecular targets within cells:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound's structure facilitates the generation of ROS, leading to oxidative stress in target cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various acridine derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

- Anticancer Activity Assessment :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other acridine derivatives:

| Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-Bromo-9,9-dimethyl-10-phenyl | 1319720-64-3 | Moderate | High |

| 2-Bromo-9,9-dimethyl-9,10-dihydro | 1443680-94-1 | Low | Moderate |

| This compound | 1333316-35-0 | High | High |

Q & A

Q. What are the synthetic routes and critical steps for preparing 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine?

The compound is synthesized via bromination of 9,9-dimethyl-9,10-dihydroacridine using bromine or bromine derivatives. Key steps include:

- Reacting 9,9-dimethyl-9,10-dihydroacridine with bromine sources (e.g., bromine gas or N-bromosuccinimide) under controlled conditions to introduce bromine at the 2,7-positions.

- Purification via column chromatography or recrystallization to isolate the dibrominated product. Critical parameters include reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and stoichiometric control to avoid over-bromination .

Q. How is this compound purified, and what analytical methods validate its purity?

- Purification : Sublimation under reduced pressure (common for acridine derivatives) or high-performance liquid chromatography (HPLC) with non-polar solvents.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (367.08 g/mol) and isotopic patterns from bromine .

- Elemental Analysis : Ensures stoichiometric consistency (CHBrN) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Melting Point : Not explicitly reported, but analogs like 9,9-dimethyl-9,10-dihydroacridine melt at 120–126°C . Differential scanning calorimetry (DSC) is recommended.

- Solubility : Likely low in water (similar to acridine derivatives); solubility in organic solvents (e.g., toluene, THF) is assessed via UV-Vis spectroscopy.

- Stability : Storage at 2–8°C in dark, dry conditions prevents degradation .

Advanced Research Questions

Q. How is this compound utilized as an intermediate in synthesizing TADF/OLED materials?

The compound serves as a precursor for donor-acceptor (D-A) architectures in thermally activated delayed fluorescence (TADF) emitters. For example:

- Palladium-catalyzed cross-coupling reactions introduce electron-deficient acceptors (e.g., triazine, sulfone) to form D-A-D′ structures, enabling small singlet-triplet energy gaps (ΔE) for efficient TADF .

- Applications include blue-emitting OLEDs, where derivatives like DMAC-DPS achieve external quantum efficiencies (EQE) >19% .

Q. What methodologies characterize the photophysical properties of this compound and its derivatives?

- UV-Vis and Photoluminescence (PL) Spectroscopy : Determine absorption/emission maxima (e.g., λ ~286 nm, λ ~469 nm in toluene for DMAC-DPS analogs) .

- Time-Resolved Fluorescence : Measures delayed fluorescence lifetimes to assess TADF efficiency.

- Cyclic Voltammetry : Estimates HOMO/LUMO levels (e.g., HOMO = −5.92 eV, LUMO = −2.92 eV for DMAC-DPS) .

- Quantum Chemical Calculations : Density functional theory (DFT) optimizes molecular geometries and predicts charge-transfer states .

Q. How does structural modification of this compound influence optoelectronic performance?

- Donor-Acceptor Tuning : Replacing bromine with stronger electron-withdrawing groups (e.g., sulfone) enhances intramolecular charge transfer (ICT), reducing ΔE and improving TADF efficiency .

- Steric Effects : Bulky substituents (e.g., tert-butyl groups) suppress aggregation-caused quenching (ACQ), enhancing solid-state photoluminescence quantum yield (PLQY) .

- Conjugation Length : Extending π-systems (e.g., adding phenyl rings) redshifts emission but may increase non-radiative decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.